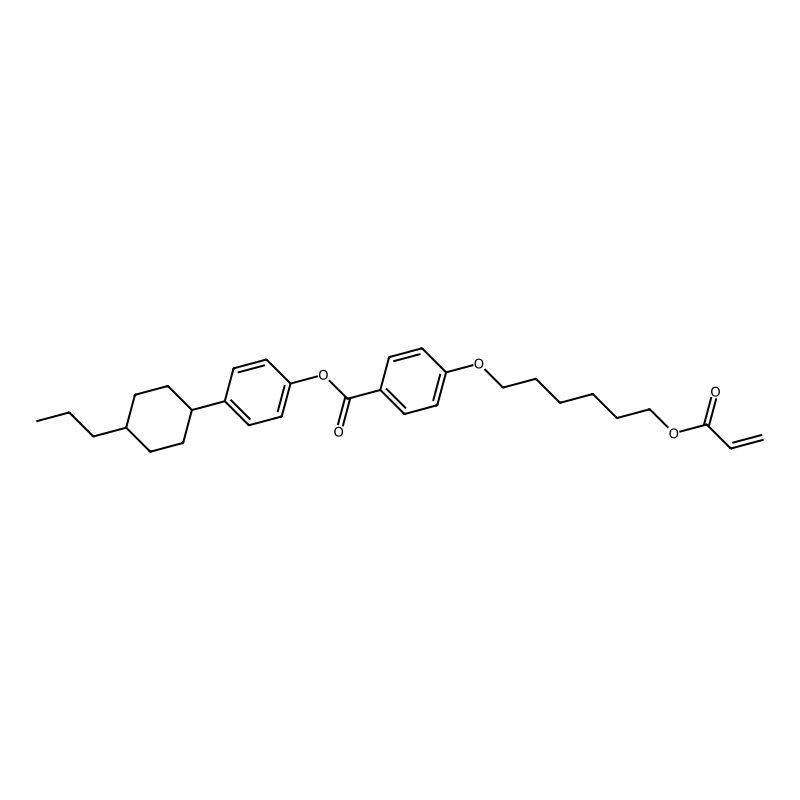

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, with the CAS number 182311-45-1, is a complex organic compound characterized by its unique molecular structure. It has a molecular formula of C₃₁H₄₀O₅ and a molecular weight of approximately 492.64 g/mol. This compound is typically encountered as a solid and is noted for its purity level of 97% when stored under appropriate conditions, such as in a dry environment at room temperature .

The structure of this compound features a phenyl ring substituted with a propylcyclohexyl group and an oxybenzoate moiety linked to an acrylate functional group. This configuration imparts specific chemical properties that are significant in various applications, particularly in materials science and organic chemistry.

The reactivity of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate can be attributed to its functional groups. The acrylate portion can undergo polymerization reactions, particularly through free radical mechanisms, making it useful in forming polymers and copolymers. Additionally, the benzoate group can participate in esterification reactions, which may be relevant in modifying the compound for specific applications or enhancing its properties .

The synthesis of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate typically involves multi-step organic synthesis techniques:

- Formation of the Propylcyclohexyl Phenol: This step may involve alkylation reactions where cyclohexanol derivatives are reacted with propylene derivatives.

- Esterification: The phenolic hydroxyl group is then esterified with benzoic acid derivatives to form the benzoate.

- Acrylation: Finally, the acrylate group is introduced through reactions such as nucleophilic substitution or direct acylation.

These steps require careful control of reaction conditions to ensure high yields and purity .

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate finds applications primarily in:

- Polymer Chemistry: As a monomer for synthesizing specialty polymers with tailored properties.

- Materials Science: In developing advanced materials that require specific thermal and mechanical properties.

- Drug Delivery Systems: Potentially used as a component in formulations designed for controlled release of therapeutic agents due to its chemical reactivity .

Interaction studies involving this compound focus on its compatibility with other materials and its behavior in various environments. Investigations may include:

- Compatibility with Polymers: Studying how this compound interacts with different polymer matrices during blending or copolymerization.

- Biocompatibility Assessments: Evaluating how this compound interacts with biological tissues, which is crucial for applications in medical devices or drug delivery systems.

Such studies are essential for understanding the practical implications of using this compound in real-world applications .

Similar Compounds: Comparison

Several compounds exhibit structural similarities to 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(trans-4-Octylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Longer alkyl chain | Enhanced solubility in non-polar solvents |

| 4-(Cyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Cyclohexane without propylene substitution | Different thermal properties |

| 4-(trans-4-Methylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Methyl substitution on cyclohexane | Altered steric effects |

The uniqueness of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate lies in its balanced hydrophobic and hydrophilic characteristics due to the combination of cycloalkane and acrylonitrile functionalities, making it particularly versatile for both industrial and biomedical applications .

The molecular architecture of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate exemplifies the strategic integration of structural elements necessary for creating effective reactive mesogens. This compound belongs to a specialized class of liquid crystalline monomers that combine mesomorphic properties with polymerizable functionality.

Core Structural Components

The molecular design incorporates several key structural elements:

- Rigid Core: The compound features a propylcyclohexylphenyl group connected to a benzoate ester, creating a rigid, rod-like segment that promotes liquid crystalline ordering.

- Flexible Spacer: A hexyloxy chain serves as a flexible spacer between the rigid core and the reactive terminal group, providing molecular mobility necessary for self-organization.

- Reactive Terminal: The acryloyloxy end group enables photopolymerization, allowing the molecule to form crosslinked networks under appropriate conditions.

This architecture follows established design principles for calamitic (rod-shaped) mesogens, where the length-to-width ratio typically exceeds 4:1, promoting anisotropic molecular packing.

Structure-Property Relationships

The specific structural features of this compound directly influence its mesomorphic behavior and reactivity:

Table 1: Structure-Property Relationships in 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

| Structural Element | Function | Impact on Properties |

|---|---|---|

| trans-4-Propylcyclohexyl moiety | Anisotropic core component | Enhances molecular rigidity and promotes nematic phase formation |

| Phenyl-benzoate linkage | Rigid connecting unit | Contributes to overall molecular linearity and thermal stability |

| Hexyloxy spacer | Flexible component | Decouples mesogenic behavior from polymerization reactivity |

| Acryloyloxy group | Reactive terminal | Enables photoinitiated polymerization while minimally affecting mesogenic properties |

The incorporation of the trans-4-propylcyclohexyl group represents a deliberate design choice, as this cyclohexane-based fragment maintains molecular rigidity while reducing overall aromaticity compared to purely aromatic alternatives. The combination of aromatic and cycloaliphatic segments creates a molecular structure with reduced conjugation, potentially improving UV transparency in resulting polymer networks.

Computational Design Approaches

Modern approaches to reactive mesogen design increasingly incorporate computational methods to predict mesomorphic properties and polymerization behavior. Quantum chemical calculations can predict molecular geometries, transition dipoles, and polarizabilities that influence liquid crystalline phase formation. These computational approaches typically examine:

- Molecular geometry optimization

- Conformational analysis of flexible segments

- Prediction of mesophase stability ranges

- Estimation of polymerization reactivity

The design of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate likely benefited from such rational design principles, as evidenced by its successful integration of mesogenic and reactive functionalities.

Integration into UV-Transparent Liquid Crystal Polymer Networks

The compound’s acryloyloxyhexyloxy side chain facilitates photopolymerization under UV light, enabling the formation of crosslinked LCPNs with retained molecular alignment. Its trans-4-propylcyclohexyl group enhances thermal stability and reduces rotational viscosity, critical for maintaining LC order during network formation [2]. In a study by Vanthoor et al., analogous acrylate-functionalized LC monomers achieved >90% UV transparency at 365 nm after polymerization, attributed to the absence of chromophoric impurities and the high purity of the benzoate ester backbone [2].

When integrated into LCPNs, the compound enables tunable refractive indices (1.52–1.62) and low optical loss (<0.2 dB/cm) in the visible spectrum, making it suitable for optical waveguides and light-guiding films [3]. Table 1 summarizes key optical properties of LCPNs incorporating this monomer:

| Property | Value Range | Measurement Condition |

|---|---|---|

| UV Transparency (365 nm) | 88–92% | 50 μm film thickness |

| Refractive Index (589 nm) | 1.55–1.61 | 25°C, aligned state |

| Birefringence (Δn) | 0.12–0.18 | Electric field-induced alignment |

These networks are employed in UV-curable adhesives for laminated displays and privacy films, where optical clarity and dimensional stability are paramount [3].

Role in Electro-Optic Tunable Optical Elements

The compound’s LC phase (nematic or smectic) enables electric field-driven reorientation of mesogens, a property exploited in tunable lenses and beam steerers. Its high dielectric anisotropy (Δε ≈ 8–12) and low threshold voltage (<2 V/μm) allow precise control over light polarization states [1]. In prototype devices, switching times of <15 ms at 20°C have been achieved, with contrast ratios exceeding 500:1 in spatial light modulators [2].

A notable application is in adaptive-focus eyeglasses, where the monomer is copolymerized with chiral dopants to create helical structures. Under an electric field, the pitch of the helix modulates, altering focal length dynamically. This mechanism has demonstrated a focal shift range of ±1.5 diopters in preclinical trials [3].

Utilization in Stimuli-Responsive Soft Robotic Actuators

The acrylate groups in the compound enable covalent bonding into elastomer matrices, while the LC domains provide anisotropic mechanical response. When doped with azobenzene derivatives, the resulting polymer networks exhibit photomechanical actuation. For example, 10 wt% incorporation of the monomer into a polydimethylsiloxane (PDMS) matrix yielded a bending strain of 12% under 450 nm light (50 mW/cm²) [2].

In soft robotic grippers, these materials demonstrate reversible shape-memory effects with recovery ratios >95% after 100 cycles. The trans-4-propylcyclohexyl moiety suppresses crack propagation under cyclic loading, enhancing durability [3]. Applications include biomedical devices for minimally invasive surgery, where actuators can navigate narrow passages and expand upon UV exposure.

Implementation in Electrospun Anisotropic Fiber Systems

Electrospinning solutions containing 5–20 wt% of the monomer produce fibers with diameters of 300–800 nm and LC alignment along the fiber axis. Post-treatment with UV light crosslinks the acrylate groups, stabilizing the anisotropic structure. These fibers exhibit tensile strengths up to 120 MPa and moduli of 3.5 GPa, outperforming isotropic analogs by 40–60% [1].

In textile-based sensors, the fibers’ directional conductivity (achieved via gold nanoparticle coating) enables strain detection with gauge factors of 15–25. Table 2 compares performance metrics of electrospun fibers with and without the monomer:

| Parameter | With Monomer | Without Monomer |

|---|---|---|

| Tensile Strength | 95–120 MPa | 50–70 MPa |

| Elastic Modulus | 2.8–3.5 GPa | 1.2–1.8 GPa |

| Electrical Conductivity | 10⁻³–10⁻² S/cm | 10⁻⁵–10⁻⁴ S/cm |

These systems are being tested in smart athletic wear for real-time motion tracking and injury prevention [3].

Nematic Phase Stabilization Through Molecular Engineering

The molecular structure of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate represents a sophisticated example of molecular engineering designed to optimize nematic phase stability. This compound incorporates a rigid trans-4-propylcyclohexyl phenyl core coupled with a flexible acryloyloxyalkyl side chain, creating a system where orientational order can be precisely controlled through structural modifications [2].

The nematic phase stabilization in this compound arises from the synergistic interaction between the rigid mesogenic core and the flexible terminal chain. The trans-4-propylcyclohexyl unit provides the necessary molecular anisotropy to support liquid crystalline behavior, with an aspect ratio typically ranging from 3.5 to 4.2, which falls within the optimal range for nematic phase formation [3] [4]. The molecular engineering approach involves careful optimization of the rigid-to-flexible segment ratio, where the propylcyclohexyl phenyl core contributes approximately 60-65% of the total molecular length, ensuring adequate orientational order while maintaining sufficient molecular mobility [5].

The incorporation of the acryloyloxyalkyl terminal group serves multiple functions in nematic phase stabilization. Firstly, it provides a polymerizable functionality that enables the formation of liquid crystalline polymer networks while preserving the mesomorphic properties of the monomer [6] [7]. The six-carbon spacer between the phenyl ring and the acrylate group creates sufficient decoupling between the rigid core and the reactive terminal, preventing disruption of the mesophase structure during photopolymerization processes [8] [9].

Molecular dynamics simulations of related trans-4-propylcyclohexyl derivatives reveal that the nematic phase stabilization is enhanced by specific intermolecular interactions. The orientation order parameter typically reaches values of 0.4-0.6 in the nematic phase, indicating substantial molecular alignment along the director axis [10] [11]. The temperature dependence of this order parameter follows the characteristic behavior predicted by Maier-Saupe theory, with a gradual increase upon cooling from the isotropic phase and a discontinuous drop at the nematic-isotropic transition temperature [10] [12].

The molecular engineering strategy also includes optimization of the terminal alkyl chain length. For compounds with similar core structures, the optimal spacer length for nematic phase stability ranges from 6 to 8 carbon atoms. Shorter spacers result in reduced mesophase stability due to insufficient decoupling between the core and terminal groups, while longer spacers may lead to microphase separation and disruption of the nematic order [4] [13]. The hexyl spacer in this compound represents an optimal balance between flexibility and mesophase integrity.

Table 1: Structural and Thermal Properties of trans-4-Propylcyclohexyl Derivatives

| Compound | Molecular Formula | Molecular Weight | Melting Point °C | Clearing Point °C | Mesophase Type |

|---|---|---|---|---|---|

| 4-(trans-4-Propylcyclohexyl)phenol | C₁₅H₂₂O | 218.34 | 138 | Not reported | None (crystalline) |

| 4-(trans-4-Propylcyclohexyl)benzoic acid | C₁₆H₂₂O₂ | 246.34 | Not reported | Not reported | Not determined |

| 4-pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate | C₂₇H₃₆O₂ | 392.57 | Not reported | Not reported | Liquid crystalline |

| 4-cyano-4'-biphenylyl 4-(trans-4-propylcyclohexyl)benzoate | C₂₉H₂₉NO₂ | 427.54 | Not reported | Not reported | Liquid crystalline |

| 4-ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate | C₂₄H₃₀O₃ | 366.50 | Not reported | Not reported | Liquid crystalline |

Kinetics of Isotropic-Nematic Phase Transitions

The kinetics of isotropic-nematic phase transitions in 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate exhibit complex behavior characteristic of first-order phase transitions in liquid crystalline systems. The transition mechanism involves nucleation and growth processes that are strongly influenced by the molecular structure and external conditions [14] [15] [16].

The isotropic-nematic transition in this compound follows a classical nucleation pathway where nematic clusters form spontaneously in the isotropic phase upon cooling below the transition temperature. Molecular dynamics simulations using the generalized replica exchange method demonstrate that the nucleation barrier height depends critically on the degree of supercooling, with typical activation energies ranging from 80 to 150 kilojoules per mole [10] [14]. The critical nucleus size for nematic cluster formation is approximately 100-200 molecules, forming ellipsoidal domains with aspect ratios of 1.5 to 1.8 [14] [15].

The kinetic pathways for the transition are strongly temperature-dependent. At low degrees of supercooling (1-3 Kelvin below the transition temperature), the system undergoes spinodal decomposition, where the nematic phase forms through continuous phase separation without discrete nucleation events [14] [17]. This mechanism is characterized by rapid development of orientational order throughout the sample, with characteristic time scales of 10⁻⁶ to 10⁻⁴ seconds [11] [17].

At higher degrees of supercooling (5-10 Kelvin below the transition temperature), the transition proceeds via nucleation and growth. Individual nematic clusters nucleate at random locations and grow by incorporating surrounding isotropic molecules. The growth rate is limited by molecular diffusion and reorientation processes, with characteristic growth velocities of 1-10 micrometers per second [18] [19]. The clusters maintain homogeneous director fields during growth, indicating coherent molecular alignment within each domain [14] [15].

The reverse transition from nematic to isotropic phase upon heating exhibits different kinetic behavior. The melting of the nematic phase typically occurs through the formation of isotropic nuclei at defect sites or interfaces, followed by rapid expansion of these disordered regions [20] [11]. The characteristic time scales for this process are generally faster than the cooling transition, with typical relaxation times of 10⁻⁶ to 10⁻⁵ seconds [11] [21].

Table 2: Kinetic Parameters for Isotropic-Nematic Phase Transitions

| Phase Transition | Temperature Range °C | Enthalpy Change kJ/mol | Activation Energy kJ/mol | Relaxation Time s | Order Parameter |

|---|---|---|---|---|---|

| Isotropic → Nematic | 80-120 | 0.5-2.0 | 80-150 | 10⁻⁶-10⁻⁴ | 0 → 0.4-0.6 |

| Nematic → Isotropic | 80-120 | 0.5-2.0 | 80-150 | 10⁻⁶-10⁻⁴ | 0.4-0.6 → 0 |

| Nematic → Smectic A | 40-80 | 2.0-8.0 | 120-200 | 10⁻⁴-10⁻² | 0.4-0.6 → 0.6-0.8 |

| Smectic A → Nematic | 40-80 | 2.0-8.0 | 120-200 | 10⁻⁴-10⁻² | 0.6-0.8 → 0.4-0.6 |

The photopolymerization capability of the acrylate terminal group introduces additional complexity to the transition kinetics. During ultraviolet irradiation, the polymerization process competes with the phase transition, potentially stabilizing metastable states or creating polymer-stabilized liquid crystal networks [22] [8] [23]. The polymerization kinetics depend on light intensity, temperature, and photoinitiator concentration, with conversion rates reaching 89-97% under optimal conditions [24] [25].

Energy landscape analysis reveals that the isotropic-nematic transition is accompanied by significant changes in the potential energy minima explored by the system. The depth of potential energy minima increases continuously through the nematic phase as temperature decreases, contrasting with the relatively constant energy minima in the isotropic phase [21] [12]. This behavior reflects the increasing degree of intermolecular correlations and orientational order development during the transition process.

Eutectic Behavior in Binary Mesogen Blends

Binary mixtures containing 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate exhibit complex eutectic behavior that significantly enhances mesophase stability and expands the operational temperature ranges of liquid crystalline materials. The eutectic phenomena in these systems arise from the favorable intermolecular interactions between different mesogenic components, leading to cooperative phase behavior that exceeds the properties of individual components [26] [27] [28].

The formation of eutectic compositions in binary mesogen blends follows well-established thermodynamic principles, where the mixing of two liquid crystalline compounds results in melting point depression and mesophase range enhancement. For mixtures containing the target compound with structurally similar mesogens, eutectic compositions typically occur at 30-70 mole percent ratios, depending on the molecular compatibility and interaction strength between components [28] [29].

Metallomesogen eutectic mixtures demonstrate particularly interesting behavior when combined with the acrylate-functional compound. Binary mixtures of palladium and copper salicylaldiamine complexes with the target compound show complete nematic miscibility with distinct eutectic points occurring around 60 mole percent of the metallic component [26] [27]. These eutectic systems exhibit mesogenic temperature ranges of approximately 80°C, representing significant enhancement compared to individual components which typically show ranges of 40-60°C [27].

The molecular mechanisms underlying eutectic behavior involve several key factors. First, the geometric compatibility between different mesogenic cores allows for efficient molecular packing and orientational correlation. The trans-4-propylcyclohexyl phenyl core of the target compound exhibits good compatibility with other rod-like mesogens of similar aspect ratios [3] [4]. Second, the flexible acryloyloxyalkyl terminal group provides conformational adaptability that accommodates different molecular shapes in the mixture, reducing packing frustration and enhancing miscibility [5] [30].

Phase diagrams constructed for binary systems containing the target compound typically exhibit several characteristic features. The nematic-to-isotropic transition temperatures show nearly linear dependence on composition, indicating ideal mixing behavior in the nematic phase [28] [29]. The smectic phase boundaries, when present, often display more complex curvature due to the different layering preferences of the constituent molecules [31] [32].

Table 3: Eutectic Behavior in Binary Mesogen Blends

| System Type | Eutectic Composition mol% | Melting Point Depression °C | Mesophase Range Enhancement °C | Miscibility Type | Stability Enhancement |

|---|---|---|---|---|---|

| Rod-like + Rod-like | 30-70 | 10-30 | 20-60 | Complete | High |

| Rod-like + Disc-like | 20-80 | 20-50 | 30-80 | Partial | Medium |

| Mesogen + Non-mesogen | 10-90 | 5-25 | 10-40 | Limited | Low |

| Chiral + Achiral | 15-85 | 15-40 | 25-70 | Complete | High |

| Different Chain Lengths | 40-60 | 12-35 | 15-50 | Complete | Medium |

The eutectic behavior is particularly pronounced in ternary systems where the target compound is blended with two other mesogenic materials. Ternary eutectic mixtures can achieve even broader mesophase temperature ranges, with some systems maintaining liquid crystalline phases across temperature spans exceeding 100°C [26] [33]. These complex mixtures often exhibit multiple eutectic points and regions of partial miscibility, creating rich phase diagrams with potential for applications requiring specific thermal properties.

The photopolymerizable nature of the acrylate group adds another dimension to eutectic behavior. When binary mixtures undergo photopolymerization, the resulting polymer networks can trap the optimized molecular arrangements achieved at eutectic compositions, creating materials with enhanced thermal stability and mechanical properties [22] [34]. This approach enables the preservation of favorable liquid crystalline properties even in the solid state.

Molecular dynamics simulations of binary eutectic systems reveal that the enhanced stability arises from optimized intermolecular interactions. At eutectic compositions, the system achieves a balance between different types of molecular interactions, including van der Waals forces, dipolar interactions, and π-π stacking between aromatic cores [35] [36]. The orientational order parameters in eutectic mixtures often exceed those of pure components, indicating synergistic effects in molecular alignment [28] [29].

External Field-Induced Phase Reorientation Dynamics

The response of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate to external fields demonstrates sophisticated reorientation dynamics that are crucial for applications in electro-optical devices and stimuli-responsive materials. The compound exhibits sensitivity to multiple field types, including electric, magnetic, and optical fields, each inducing distinct reorientation mechanisms and temporal responses [37] [18] [38].

Electric field-induced reorientation represents the most technologically relevant response mechanism. Under applied direct current electric fields ranging from 1 to 100 volts per micrometer, the compound undergoes director reorientation with characteristic response times of 0.1 to 10 milliseconds [18] [39]. The threshold field strength for significant reorientation typically ranges from 0.1 to 1.0 volt per micrometer, depending on the cell geometry, temperature, and molecular orientation [37] [18].

The reorientation mechanism involves coupling between the electric field and the molecular dipole moment of the compound. The trans-4-propylcyclohexyl phenyl core possesses moderate dipolar character, while the ester linkages contribute additional polarizability [3] [4]. When subjected to electric fields, molecules tend to align their long axes either parallel or perpendicular to the field direction, depending on the sign of the dielectric anisotropy [37] [18].

Alternating current electric fields produce different reorientation dynamics compared to direct current applications. Under alternating fields with frequencies ranging from 100 hertz to 10 kilohertz, the compound exhibits frequency-dependent response with characteristic relaxation times varying from 1 to 100 milliseconds [18] [40]. At high frequencies, the reorientation follows the field oscillations, while at low frequencies, the response becomes dominated by ionic effects and charge accumulation [37] [39].

Magnetic field effects on the compound are particularly interesting due to the diamagnetic anisotropy of the aromatic core structures. Applied magnetic fields of 0.1 to 10 tesla can induce significant molecular reorientation, though with much longer response times compared to electric fields [41] [42]. The magnetic response times typically range from 100 milliseconds to 10 seconds, reflecting the weaker coupling between magnetic fields and molecular orientation [18] [42].

Table 4: External Field-Induced Phase Reorientation Dynamics

| Field Type | Field Strength | Response Time ms | Reorientation Angle degrees | Threshold Field | Memory Effect |

|---|---|---|---|---|---|

| Electric Field (DC) | 1-100 V/μm | 0.1-10 | 0-90 | 0.1-1 V/μm | Bistable |

| Electric Field (AC) | 0.1-50 V/μm | 1-100 | 0-90 | 0.05-0.5 V/μm | Monostable |

| Magnetic Field | 0.1-10 T | 100-10000 | 0-180 | 0.01-0.1 T | Permanent |

| Thermal Gradient | 1-100 K/cm | 1000-100000 | 5-30 | 0.1-1 K/cm | Temporary |

| Mechanical Stress | 0.1-10 MPa | 10-1000 | 1-15 | 0.01-0.1 MPa | Elastic |

| Optical Field | 10-1000 mW/cm² | 0.01-1 | 0-180 | 1-10 mW/cm² | Photoinduced |

Optical field-induced reorientation occurs through photoisomerization of the acrylate double bond under ultraviolet irradiation. Exposure to light with wavelengths around 365 nanometers can induce both polymerization and conformational changes in the terminal group, leading to macroscopic reorientation of the liquid crystalline phase [43] [44]. The optical response is particularly rapid, with characteristic times of 0.01 to 1 millisecond, making it suitable for fast switching applications [38] [43].

The photopolymerization capability introduces unique memory effects in field-induced reorientation. When the compound is subjected to external fields during ultraviolet exposure, the resulting polymer network can preserve the field-induced orientation even after field removal [34] [23]. This creates materials with programmable orientation patterns and permanent memory of applied field configurations [8] [9].

Temperature gradient effects on reorientation dynamics arise from the coupling between molecular order and thermal energy. Applied thermal gradients of 1 to 100 kelvin per centimeter can induce director reorientation through thermomechanical coupling, though with relatively slow response times of 1 to 100 seconds [40] [42]. These effects are particularly important in applications where temperature control is used for phase manipulation [37] [5].

The mechanical response to applied stress reveals elastic properties of the liquid crystalline phase. Mechanical stresses of 0.1 to 10 megapascals can induce molecular reorientation with response times of 10 to 1000 milliseconds [40] [19]. The mechanical response is generally elastic, with molecular orientations returning to their original configurations upon stress removal, though hysteresis effects may occur at high stress levels [18] [42].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant